molecular formula C10H16N4 B1438229 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine CAS No. 1087792-50-4

3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine

Cat. No.: B1438229
CAS No.: 1087792-50-4
M. Wt: 192.26 g/mol
InChI Key: PLXWEVMKYRZMMI-UHFFFAOYSA-N
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Description

Product Overview 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine (CAS 1087792-50-4) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C 10 H 16 N 4 and a molecular weight of 192.27 g/mol, this bicyclic heterocycle features a piperidine ring linked to a pyrrolo[2,1-c][1,2,4]triazole core, making it a valuable scaffold in medicinal chemistry . Research Applications and Value This compound is a key structural motif in pharmaceutical research, particularly in the development of kinase inhibitors. While this specific derivative is available as a building block, closely related pyrrolo-triazole-pyrazine compounds have been identified as potent and selective Jak1 kinase inhibitors . The Jak (Janus kinase) signaling pathway is a critical target for therapeutic intervention, and inhibitors are extensively investigated for the treatment of various cancers, autoimmune diseases, and other inflammatory conditions . The structural similarity of this compound to such active molecules makes it a critical intermediate for structure-activity relationship (SAR) studies and the discovery of novel bioactive agents. The fused triazole heterocycle is a privileged structure in drug discovery. The triazolo[4,3-a]pyrazine scaffold, a related system, is recognized as an essential building block in organic synthesis for developing diverse therapeutic agents . Furthermore, nitrogen-containing fused heterocycles like this one are fundamental components in a wide array of best-selling pharmaceuticals, underscoring their broad utility and importance . Handling and Usage This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXWEVMKYRZMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modular Synthesis via Amino Acid-Derived Precursors

A recent study published in The Journal of Organic Chemistry (2024) by Joyann S. Donaldson et al. describes a modular, three-step synthetic route to medicinally relevant fused bicyclic-triazoles, which can be adapted for the synthesis of compounds like 3-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine.

Key Features:

  • Starting Materials: Carboxylic acids (potentially amino acid derivatives) and acyl hydrazines.
  • Reaction Sequence:
    • Formation of acyl hydrazides from carboxylic acids.
    • Cyclization to form the-triazole ring fused with a pyrrole or related heterocycle.
    • Functionalization to introduce the piperidine moiety at the 3-position of the fused triazole.
  • Yields: Good to excellent, with tolerance for various substituents and ring sizes (5-, 6-, and 7-membered).
  • Scalability: Conditions are optimized to avoid column chromatography, facilitating both small-scale discovery and large-scale synthesis.

This approach is advantageous for its modularity, allowing structural diversity and efficient access to the fused bicyclic triazole scaffold.

Patent-Disclosed Preparation Methods

A United States patent (US20170000800A1) discloses preparation methods for pyrrolo[2,1-f]triazine and related compounds, which are structurally analogous to the target compound. Although the patent focuses on pyrrolo[2,1-f]triazine derivatives, the synthetic strategies are relevant and adaptable for the preparation of pyrrolo[2,1-c]triazole compounds.

Highlights of Patent Methods:

  • Use of substituted or unsubstituted pyrrolo-triazine intermediates.
  • Multi-step synthesis involving:
    • Formation of heterocyclic ring systems via cyclization of hydrazine and nitrile or carboxamide precursors.
    • Introduction of piperidine substituents through nucleophilic aromatic substitution or reductive amination.
  • Conditions optimized for high purity and yield.
  • Application of standard organic synthesis techniques including:
    • Use of solvents such as DMF, DMSO, or acetonitrile.
    • Catalysts or bases like potassium carbonate or triethylamine.
    • Controlled temperature conditions (e.g., reflux or mild heating).

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Conditions Yield & Notes
Modular 3-step from amino acids Carboxylic acids, acyl hydrazines Acyl hydrazide formation, cyclization, functionalization Mild heating, no chromatography needed Good to excellent yields; scalable
Piperidine coupling Piperidine derivatives, fused triazole precursors Cyclization, nucleophilic substitution Standard organic solvents, mild heating Moderate to high yields; structural diversity
Patent method (US20170000800A1) Hydrazine, nitriles, piperidine Cyclization, substitution, reductive amination DMF/DMSO solvents, base catalysis, reflux High purity; optimized for pharmaceutical use

Research Findings and Observations

  • The modular approach from amino acids enables incorporation of diverse substituents on the fused triazole ring, which is beneficial for medicinal chemistry optimization.
  • Avoidance of chromatographic purification steps in the modular method enhances practicality for scale-up.
  • The piperidine substituent is typically introduced at a late stage to allow flexibility in modifying the heterocyclic core.
  • Patent literature emphasizes the importance of reaction conditions such as solvent choice and temperature to maximize yield and purity.
  • No direct literature detailing one-step synthesis of 3-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine was found, indicating the synthesis is generally multi-step and requires careful intermediate preparation.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. Studies have demonstrated that compounds containing this moiety can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways. For instance, a study showed that a derivative of 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine effectively reduced tumor growth in xenograft models by targeting the PI3K/Akt pathway .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Compounds similar to this compound have shown efficacy against a range of bacterial strains. A notable study reported that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections .

Agricultural Science

Pesticide Development
In agricultural applications, compounds based on the pyrrolo[2,1-c][1,2,4]triazole structure are being explored as potential pesticides. Their ability to disrupt specific biochemical pathways in pests makes them suitable candidates for developing new agrochemicals. Research has indicated that these compounds can act as effective herbicides by inhibiting key enzymes involved in plant growth .

Plant Growth Regulators
Additionally, derivatives of this compound have been investigated for their role as plant growth regulators. Studies have shown that they can enhance growth rates and improve resistance to environmental stressors in various crops .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being studied for applications in coatings and composites where durability and resistance to degradation are crucial .

Nanotechnology
The compound's unique properties have also led to its incorporation into nanomaterials. Research indicates that nanocomposites containing this compound exhibit improved electrical conductivity and thermal stability compared to traditional materials .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentsInhibits tumor growth via PI3K/Akt pathway .
Antimicrobial AgentsEffective against MRSA strains .
Agricultural SciencePesticidesDisrupts pest biochemical pathways .
Plant Growth RegulatorsEnhances growth and stress resistance .
Material SciencePolymer ChemistryImproved thermal/mechanical properties .
NanotechnologyEnhanced conductivity/stability in nanocomposites .

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substitutions

  • 5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine Molecular Formula: C₁₀H₁₄N₆ Molecular Weight: 208.27 g/mol Key Features: Replaces the piperidine ring with a pyrazole substituted by a methyl group and an amine. Reported purity is 95% .
  • 1-({5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazol-4-amine

    • Molecular Formula : C₁₀H₁₃N₇
    • Molecular Weight : 239.27 g/mol (estimated)
    • Key Features : Features a pyrazole-4-amine linked via a methyl group to the pyrrolotriazole core. The additional amine group may enhance hydrogen bonding but could also increase metabolic susceptibility .

Analogues with Carbamate and Amide Linkages

  • 2,2,2-Trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate Molecular Formula: C₁₅H₁₄F₃N₅O₂ Molecular Weight: 373.30 g/mol (estimated) Key Features: Incorporates a trifluoroethyl carbamate and phenyl group.
  • 2-Amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide Molecular Formula: C₁₃H₂₀N₆O Molecular Weight: 276.34 g/mol (estimated) Key Features: An amide-linked derivative with a branched alkyl chain. The amide group may reduce basicity but improve stability against oxidative metabolism .

Hydroxymethyl and Ester Derivatives

  • {5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol Molecular Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol Key Features: Replaces piperidine with a hydroxymethyl group.
  • Methyl 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

    • Molecular Formula : C₇H₉N₃O₂
    • Molecular Weight : 167.17 g/mol
    • Key Features : An ester derivative with a carboxylate group. This modification introduces metabolic liability (via esterase hydrolysis) but could serve as a prodrug strategy .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Implications
3-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine C₉H₁₃N₅ 191.23 Piperidine ring, basic nitrogen Enhanced solubility, receptor interaction
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine C₁₀H₁₄N₆ 208.27 Pyrazole with methyl/amine substituents Planar structure, moderate metabolic stability
2,2,2-Trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[...]phenyl)carbamate C₁₅H₁₄F₃N₅O₂ 373.30 Trifluoroethyl carbamate, phenyl group High lipophilicity, BBB penetration potential
{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol C₆H₉N₃O 139.16 Hydroxymethyl group High solubility, reduced basicity

Biological Activity

3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antiviral activities, along with relevant case studies and findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C10H16N4
  • SMILES Notation : C1CC(CNC1)C2=NN=C3N2CCC3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrrolo[2,1-c][1,2,4]triazole moiety. For instance, research on related triazole derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3bMCF-7< 10Apoptosis via caspase activation
Compound 3bMDA-MB-231< 10Inhibition of NF-κB

Antiviral Activity

In addition to anticancer properties, derivatives of pyrrolo[2,1-c][1,2,4]triazole have also been investigated for antiviral activity. A study demonstrated that structural modifications can enhance the antiviral efficacy of triazole compounds against certain viruses . The exact mechanism often involves interference with viral replication processes.

Table 2: Antiviral Activity of Pyrrolo Derivatives

CompoundVirus TypeIC50 (µM)Mechanism of Action
Compound XInfluenza< 5Inhibition of viral polymerase
Compound YHIV< 15Disruption of viral entry

Case Studies

  • Breast Cancer Study : A study evaluating the effects of a related triazole compound showed a marked increase in apoptosis in breast cancer cell lines when treated with concentrations below 10 µM. The study concluded that these compounds could serve as potential leads for new anticancer therapies .
  • Antiviral Efficacy : Another investigation into similar compounds revealed their ability to inhibit viral replication in vitro. The study emphasized the importance of structural modifications in enhancing biological activity against viral targets .

Q & A

Basic: What are the key synthetic strategies for constructing the pyrrolo-triazolyl-piperidine scaffold?

The synthesis of this scaffold often involves multi-step sequences, including cyclization and intramolecular transfer reactions. A validated method utilizes intramolecular acyl transfer under mild debenzylation conditions (e.g., HCOONH₄/Pd/C), enabling efficient formation of spiropiperidine derivatives. For example, acetyl migration is favored due to its clean reaction profile and scalability . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also introduce triazole rings, though solvent choice (e.g., DMSO) and base selection (sodium ascorbate) are critical for yield optimization .

Advanced: How can conformational mobility of the piperidine ring influence reaction outcomes in acyl transfer processes?

The piperidine ring's spatial flexibility dictates the accessibility of reactive sites during acyl transfer. NMR analysis (e.g., coupling constants and NOESY correlations) is essential to identify axial/equatorial conformers and their impact on reaction pathways. For instance, acetyl migration efficiency correlates with the piperidine ring adopting a chair conformation, stabilizing the transition state . Computational modeling (e.g., DFT) can predict preferred conformations and guide synthetic design to minimize competing side reactions.

Basic: What spectroscopic and analytical methods confirm the structural integrity of pyrrolo-triazolyl-piperidine derivatives?

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, distinguishing between regioisomers (e.g., triazole vs. pyrrole substitution patterns) .
  • IR Spectroscopy : Identifies functional groups (e.g., ethynyl stretches at ~2100 cm⁻¹ or carbonyl signals from acyl intermediates) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, critical for structure-activity relationship (SAR) studies .

Advanced: What strategies address contradictions in bioactivity data for triazolyl-piperidine analogs?

Discrepancies in biological assays (e.g., enzyme inhibition) often arise from:

  • Solubility variations : Use standardized DMSO stock solutions to ensure consistent compound dispersion.
  • Conformational polymorphism : Validate solid-state forms via differential scanning calorimetry (DSC) .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., 14-α-demethylase vs. CYP450 isoforms) .
  • Statistical rigor : Apply multivariate analysis to distinguish noise from true SAR trends .

Basic: How are molecular docking studies applied to predict the pharmacological potential of this scaffold?

Docking simulations (e.g., using AutoDock Vina) model interactions between the triazolyl-piperidine core and target proteins. For antifungal candidates, the scaffold's ethynyl group shows π-π stacking with lanosterol 14-α-demethylase (PDB: 3LD6), while the triazole forms hydrogen bonds with heme cofactors. Validation via free energy perturbation (FEP) or MD simulations refines binding affinity predictions .

Advanced: How can reaction scalability challenges be mitigated in multi-step syntheses?

  • Catalyst optimization : Replace homogeneous catalysts (e.g., CuSO₄) with recyclable heterogeneous alternatives (e.g., Cu@MOF) to reduce costs .
  • Flow chemistry : Implement continuous flow for exothermic steps (e.g., azide formation) to improve safety and yield .
  • Purification : Use orthogonal chromatography (e.g., reverse-phase HPLC) for intermediates prone to epimerization .

Basic: What are the documented biological targets of triazolyl-piperidine derivatives?

  • Antifungal agents : Inhibition of lanosterol demethylase via triazole-heme interactions .
  • Antipsychotics : Dopamine D₂ and serotonin 5-HT₁A receptor modulation (via piperidine's basic nitrogen) .
  • Anticancer candidates : Pro-apoptotic effects linked to mitochondrial membrane disruption .

Advanced: How do electronic effects of substituents influence the triazole ring's reactivity?

Electron-withdrawing groups (e.g., -NO₂) on the triazole increase electrophilicity, facilitating nucleophilic substitution at the pyridine ring. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the ring, favoring reduction or cycloaddition reactions. Hammett plots correlate substituent σ values with reaction rates, guiding rational design .

Basic: What safety and handling protocols are recommended for pyrrolo-triazolyl-piperidine intermediates?

  • Toxicology : Screen for genotoxicity (Ames test) due to potential aromatic amine byproducts .
  • Environmental : Avoid aqueous disposal; use activated carbon filtration for waste streams .
  • Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of ethynyl groups .

Advanced: How can machine learning (ML) accelerate the discovery of novel derivatives?

ML models trained on existing SAR data (e.g., pIC₅₀ values from phenyl piperidine analogs) predict bioactivity and synthetic feasibility. Key features include:

  • Descriptor selection : Topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts .
  • Generative models : Design virtual libraries with optimized ADMET profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
Reactant of Route 2
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine

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